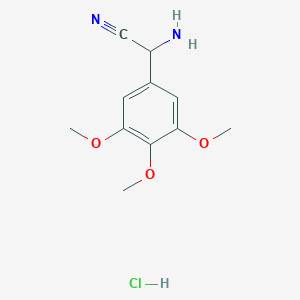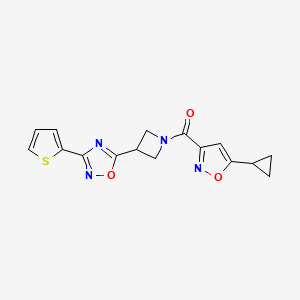![molecular formula C23H17N5O4 B2885467 5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207049-90-8](/img/structure/B2885467.png)
5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound belonging to a class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through a multistep reaction involving the formation of intermediate compounds. One possible synthetic route is as follows:
Preparation of the oxadiazole moiety: : The starting material, benzo[d][1,3]dioxole, undergoes nitration to form the nitro derivative, which is then reduced to the corresponding amine. This amine reacts with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Formation of the pyrazolopyrazine ring: : The 1,2,4-oxadiazole intermediate undergoes a condensation reaction with an o-tolyl derivative, followed by cyclization to form the pyrazolopyrazine ring system.
Final coupling: : The resulting intermediate is then coupled with a benzo[d][1,3]dioxole derivative to yield the target compound.
Industrial Production Methods: While laboratory-scale synthesis involves multiple steps and rigorous purification processes, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and scalability. Industrial methods may also incorporate continuous flow techniques for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: : The presence of aromatic and heterocyclic rings allows for oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: : Reduction of the oxadiazole or pyrazinone moieties can yield corresponding reduced forms.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: : Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the aromatic rings may lead to quinone derivatives, while substitution reactions may introduce various functional groups like halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound's unique structure makes it a valuable scaffold for designing new molecules with desired properties. Researchers study its chemical reactivity to develop new synthetic methodologies.
Biology: Its bioactive potential is explored in various biological assays. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: Preclinical studies investigate its pharmacological properties, including potential therapeutic effects and mechanisms of action. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound's unique chemical properties may find applications in material science, such as the development of novel polymers or advanced materials with specific functionalities.
Mecanismo De Acción
The exact mechanism by which 5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects depends on its specific applications. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. For instance, it could inhibit specific enzymes involved in disease progression or bind to receptors to elicit therapeutic responses.
Comparación Con Compuestos Similares
Similar Compounds:
5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: : A structural isomer differing in the position of the methyl group on the phenyl ring.
5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: : A compound lacking the methyl group on the phenyl ring.
5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine: : A compound with the pyrazinone ring replaced by a pyrazine ring.
Uniqueness: The combination of functional groups and ring systems in 5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one gives it unique chemical and biological properties compared to its similar counterparts. This compound's specific structure allows for distinct interactions with molecular targets, making it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-14-4-2-3-5-16(14)17-11-18-23(29)27(8-9-28(18)25-17)12-21-24-22(26-32-21)15-6-7-19-20(10-15)31-13-30-19/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTGXXPCCXWNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2885385.png)
![1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2885386.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)



![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)


![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)
![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)


